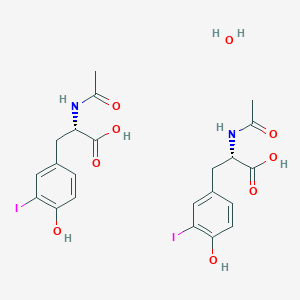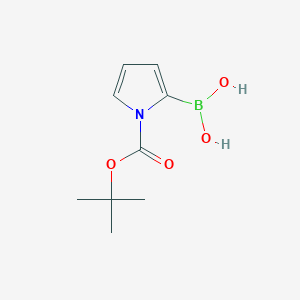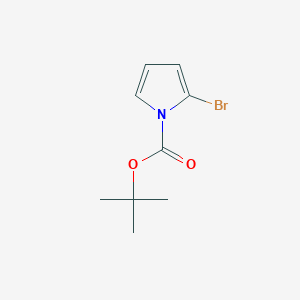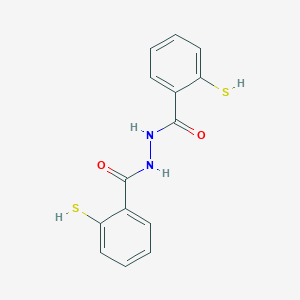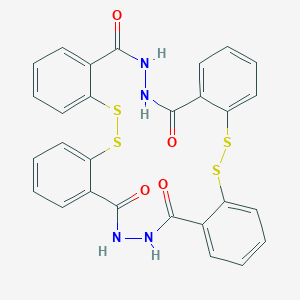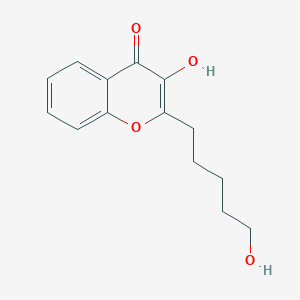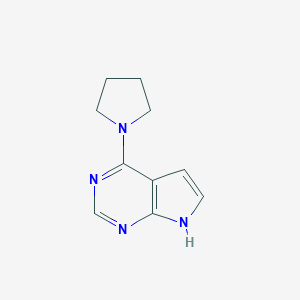
6-Pyrrolidino-7-deazapurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines like 6-Pyrrolidino-7-deazapurine involves reactions such as the ultrasonic-assisted synthesis, where compounds are synthesized in high yields through a series of reactions involving amino methyl diphenyl pyrrole carbonitrile, triethyl orthoformate, and cyclocondensation with amines (Vazirimehr et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like FT-IR, NMR, and 2D nuclear Overhauser effect spectroscopy. The structural analysis helps in identifying the correct isomers and understanding their chemical behavior (Vazirimehr et al., 2017).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, to produce derivatives with different substituents, influencing their physical and chemical properties (Sabat et al., 2016). The C–H borylation followed by cross-coupling or other transformations is another method used to synthesize 6-substituted 8-aryl-7-deazapurine derivatives (Klečka et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence and stability, are influenced by their structure. For example, certain derivatives exhibit bright fluorescence with high quantum yields (Sabat et al., 2016).
Aplicaciones Científicas De Investigación
1. Antitumor and Antiviral Nucleosides
6-Pyrrolidino-7-deazapurine, as a 7-deazapurine derivative, is significant in the development of antitumor and antiviral nucleosides. These nucleosides have demonstrated a range of biological activities, including potent cytostatic or cytotoxic effects. Certain 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, exhibit notable activity in cancer cells, causing both inhibition of protein synthesis and DNA damage (Perlíková & Hocek, 2017).
2. Biosynthesis in Diverse Biological Functions
Pyrrolopyrimidine compounds, including 6-Pyrrolidino-7-deazapurine, have diverse functions ranging from secondary metabolism to RNA modification. The structural diversity and biosynthetic pathways of these compounds, which include nearly 35 compounds with a 7-deazapurine core structure, are subjects of ongoing research (McCarty & Bandarian, 2012).
3. Cytostatic and Antiviral Profiling
Studies have shown that thieno-fused 7-deazapurine ribonucleosides, which are closely related to 6-Pyrrolidino-7-deazapurine, display significant in vitro cytostatic activities against various cancer and leukemia cell lines. Additionally, some of these compounds also exhibit antiviral activity, specifically against HCV (Tichy et al., 2017).
4. Fluorescence Properties
Certain derivatives of 7-deazapurine, which are structurally related to 6-Pyrrolidino-7-deazapurine, have been studied for their fluorescence properties. While these derivatives don't show significant biological activity, they exhibit bright fluorescence, which could be useful in various research applications (Sabat et al., 2016).
5. Antimycobacterial Activities
Some analogs of 7-deazapurine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, indicating potential antimycobacterial applications. These studies help in understanding the influence of structural modifications on the biological activity of these compounds (Khoje et al., 2011).
Safety And Hazards
6-Pyrrolidino-7-deazapurine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Avoid dust formation and do not breathe (dust, vapor, mist, gas) . If swallowed, seek immediate medical assistance .
Propiedades
IUPAC Name |
4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVZVZLDUSNNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403199 |
Source


|
| Record name | 6-Pyrrolidino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyrrolidino-7-deazapurine | |
CAS RN |
90870-68-1 |
Source


|
| Record name | 6-Pyrrolidino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


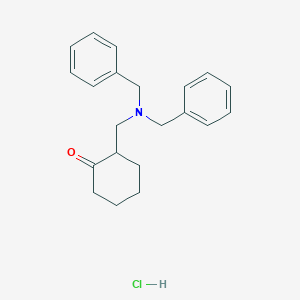

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)



![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
